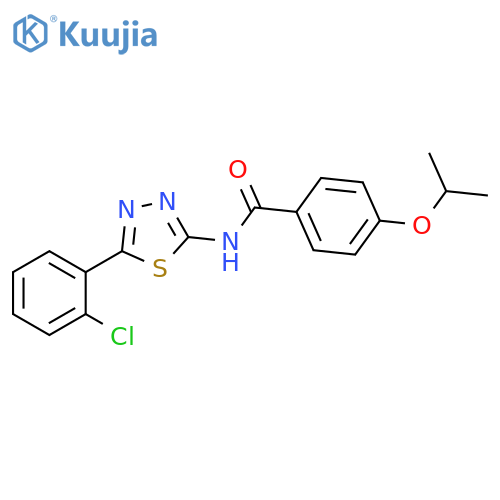Cas no 476459-65-1 (N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamide)

476459-65-1 structure
商品名:N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamide
N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamide 化学的及び物理的性質
名前と識別子
-
- N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamide
- N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
- Benzamide, N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(1-methylethoxy)-
- F0529-0181
- AB00668043-01
- AKOS024580599
- N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
- N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide
- Oprea1_391328
- 476459-65-1
-
- インチ: 1S/C18H16ClN3O2S/c1-11(2)24-13-9-7-12(8-10-13)16(23)20-18-22-21-17(25-18)14-5-3-4-6-15(14)19/h3-11H,1-2H3,(H,20,22,23)
- InChIKey: VJXXVPZOFIXSLW-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(C2=CC=CC=C2Cl)S1)(=O)C1=CC=C(OC(C)C)C=C1
計算された属性
- せいみつぶんしりょう: 373.0651756g/mol
- どういたいしつりょう: 373.0651756g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 446
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 92.4Ų
N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0529-0181-25mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide |
476459-65-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0529-0181-3mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide |
476459-65-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0529-0181-15mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide |
476459-65-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0529-0181-30mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide |
476459-65-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0529-0181-50mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide |
476459-65-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0529-0181-10μmol |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide |
476459-65-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0529-0181-1mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide |
476459-65-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0529-0181-5mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide |
476459-65-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0529-0181-10mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide |
476459-65-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0529-0181-2mg |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide |
476459-65-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamide 関連文献
-
2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
476459-65-1 (N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl-4-(propan-2-yloxy)benzamide) 関連製品
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
